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Compound of Interest

Compound Name: (Z)-3-methylpent-2-enoic acid

Cat. No.: B1276959 Get Quote

Introduction: Characterizing a Key Synthetic
Intermediate
(Z)-3-Methylpent-2-enoic acid (CAS No: 3675-21-6) is a methyl-branched, α,β-unsaturated

fatty acid with the molecular formula C₆H₁₀O₂.[1] Its structure, featuring a carboxylic acid

functional group in conjugation with a trisubstituted alkene, makes it a valuable intermediate in

organic synthesis for pharmaceuticals and agrochemicals.[2] Furthermore, its defined structure

allows it to serve as a critical reference standard in analytical chemistry, particularly for mass

spectrometry (MS) and gas chromatography (GC) methodologies used to identify and quantify

unknown compounds in complex matrices.[2]

Accurate and unambiguous characterization of (Z)-3-methylpent-2-enoic acid is paramount

for its effective use. The geometric constraint of the Z-isomerism significantly influences its

chemical reactivity and physical properties. Therefore, a multi-technique spectroscopic

approach is essential for its structural verification and purity assessment. This guide provides

an in-depth exploration of the expected spectroscopic data for this compound, grounded in

fundamental principles and established analytical protocols. We will delve into the interpretation

of its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR)

spectroscopy data, offering field-proven insights into experimental design and data analysis for

researchers in drug discovery and chemical development.
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Molecular Structure and Physicochemical
Properties
The foundational step in any analytical endeavor is understanding the molecule's basic

properties. The presence of both a rigid C=C double bond and a polar carboxylic acid group

dictates the compound's behavior in different analytical systems.

Property Value Source

IUPAC Name (Z)-3-methylpent-2-enoic acid [1]

CAS Number 3675-21-6 [1]

Molecular Formula C₆H₁₀O₂ [1]

Molecular Weight 114.14 g/mol [1]

Boiling Point ~207.6 °C [2]

Density ~0.987 g/cm³ [2]

SMILES CC/C(=C\C(=O)O)/C [1]

Below is a diagram illustrating the atomic numbering convention used for spectroscopic

assignments throughout this guide.

Caption: Annotated structure of (Z)-3-methylpent-2-enoic acid.

Mass Spectrometry (MS)
3.1. Principle and Experimental Causality

Mass spectrometry is the cornerstone for determining the molecular weight and elemental

formula of a compound. For (Z)-3-methylpent-2-enoic acid, electron ionization (EI) is a

standard technique that provides not only the molecular ion (M⁺˙) but also a reproducible

fragmentation pattern. This pattern is a molecular fingerprint, offering vital structural clues by

revealing the weakest bonds and most stable resulting fragments. The carboxylic acid moiety

and the alkyl chain are expected to dictate the primary fragmentation pathways.
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3.2. Experimental Protocol: GC-MS Analysis

Gas chromatography is an ideal separation technique for this compound prior to MS analysis.

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as

dichloromethane or ethyl acetate.

GC-MS System: A standard GC system equipped with a non-polar (e.g., DB-5ms) or mid-

polar (e.g., DB-WAX) capillary column coupled to a mass spectrometer with an EI source.

Injection: Inject 1 µL of the sample solution using a split injection mode (e.g., 50:1 split ratio)

to prevent column overloading. Set the injector temperature to 250 °C.

GC Oven Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: Increase temperature at a rate of 10 °C/min to 240 °C.

Final hold: Hold at 240 °C for 5 minutes.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-200.

3.3. Expected Spectrum and Fragmentation Analysis

The EI mass spectrum of (Z)-3-methylpent-2-enoic acid is expected to show a discernible

molecular ion peak and characteristic fragment ions.
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m/z Value Ion Identity Mechanistic Origin

114 [M]⁺˙
Molecular Ion: The intact

molecule minus one electron.

99 [M - CH₃]⁺

Loss of the terminal methyl

radical from the ethyl group

(less likely).

97 [M - OH]⁺

α-cleavage with loss of a

hydroxyl radical, forming a

stable acylium ion.

85 [M - C₂H₅]⁺

Cleavage of the ethyl group,

forming a resonance-stabilized

cation.

69 [M - COOH]⁺
Loss of the carboxyl group as

a radical.

The most diagnostic fragments for carboxylic acids are the losses of the hydroxyl group (M-17)

and the entire carboxyl group (M-45).[3] The presence of the molecular ion at m/z 114 confirms

the molecular weight.

Infrared (IR) Spectroscopy
4.1. Principle and Experimental Causality

IR spectroscopy is an exceptionally powerful tool for identifying functional groups. The

technique measures the absorption of infrared radiation, which excites molecular vibrations

(stretching and bending). For (Z)-3-methylpent-2-enoic acid, IR spectroscopy provides

definitive evidence for the carboxylic acid group (both the O-H and C=O bonds) and the

carbon-carbon double bond. In the solid state or as a neat liquid, carboxylic acids typically exist

as hydrogen-bonded dimers, which significantly alters the position and shape of the key

stretching bands.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b1276959?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal

(e.g., diamond or zinc selenide). If the sample is a solid, place a small amount onto the

crystal and apply pressure using the anvil to ensure good contact.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Scan Range: 4000-600 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: Average 16 to 32 scans for a good signal-to-noise ratio.

Data Processing: The collected spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

4.3. Expected Spectrum and Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid

dimer.
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Wavenumber (cm⁻¹) Vibration Type Interpretation

~3300-2500 O-H stretch

Diagnostic Peak: A very broad,

strong absorption band

characteristic of the hydrogen-

bonded hydroxyl group in a

carboxylic acid dimer.[4]

~2970-2850 sp³ C-H stretch

Absorption from the methyl

and methylene groups of the

ethyl and methyl substituents.

~1720-1700 C=O stretch

A very strong, sharp

absorption for the carbonyl

group, shifted to a lower

frequency due to its

involvement in the hydrogen-

bonded dimer.[4]

~1650 C=C stretch

A medium-intensity absorption

corresponding to the carbon-

carbon double bond.

Conjugation with the carbonyl

group influences its position.[5]

~1420 & ~920 O-H bend
Bending vibrations associated

with the carboxylic acid group.

~1300-1200 C-O stretch

Strong stretching vibration for

the carbon-oxygen single bond

of the carboxylic acid.

The presence of the extremely broad O-H stretch centered around 3000 cm⁻¹ coupled with the

strong carbonyl absorption near 1710 cm⁻¹ is unambiguous evidence of a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, mapping the carbon-

hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for confirming the
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connectivity and, crucially, the (Z)-stereochemistry of the double bond.

5.1. Experimental Protocol: Solution-State NMR

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃, Deuterated Chloroform) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical Spectral Width: -2 to 12 ppm.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical Spectral Width: 0 to 220 ppm.

Relaxation Delay: 2-5 seconds (longer delay needed for quaternary carbons).

Number of Scans: 512-1024 (due to the low natural abundance of ¹³C).

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate

the chemical shift scale to TMS at 0.00 ppm.

5.2. Expected ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of distinct proton

environments, their electronic environment (chemical shift), and neighboring protons (spin-spin

splitting).
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11-12 broad singlet 1H -COOH (Hₐ)

The acidic proton

is highly

deshielded and

often exchanges,

leading to a

broad signal.

~5.8 singlet 1H =CH- (H₂)

The vinyl proton

is deshielded by

the double bond

and the adjacent

carbonyl group.

Its chemical shift

is key for

stereochemical

assignment.

~2.6 quartet (q) 2H -CH₂- (H₄)

Allylic to the

double bond and

adjacent to a

methyl group,

resulting in a

quartet.

~2.1 singlet 3H =C-CH₃ (H₆)

The methyl

group attached

to the double

bond. In the (Z)-

isomer, this

methyl is cis to

the vinyl proton.
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~1.1 triplet (t) 3H -CH₂-CH₃ (H₅)

Coupled to the

adjacent

methylene group,

resulting in a

triplet.

5.3. Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom,

with a chemical shift that depends on its hybridization and electronic environment.

Chemical Shift (δ, ppm) Assignment Rationale

~172 C=O (C1)

The carbonyl carbon of the

carboxylic acid. Its shift is

influenced by α,β-unsaturation.

[6]

~160 =C-CH₃ (C3)

The quaternary sp² carbon,

significantly deshielded by the

attached alkyl groups and its

position in the conjugated

system.

~118 =CH- (C2)

The sp² carbon bonded to a

proton. It is upfield relative to

C3, a typical pattern for α,β-

unsaturated carbonyls.[7]

~25 =C-CH₃ (C6)
The methyl carbon attached to

the double bond.

~21 -CH₂- (C4)
The methylene carbon of the

ethyl group.

~13 -CH₃ (C5)
The terminal methyl carbon of

the ethyl group.
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Integrated Analytical Workflow
A robust characterization of (Z)-3-methylpent-2-enoic acid relies on a logical flow of

experiments where each technique complements the others.
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Caption: A validated workflow for the spectroscopic characterization of (Z)-3-methylpent-2-
enoic acid.

Conclusion
The spectroscopic analysis of (Z)-3-methylpent-2-enoic acid is a clear example of synergistic

multi-technique characterization. Mass spectrometry confirms the molecular formula, infrared

spectroscopy provides definitive evidence of the key carboxylic acid and alkene functional

groups, and NMR spectroscopy elucidates the precise atomic connectivity and crucial Z-

stereochemistry. By following the detailed protocols and interpretative guidelines presented in

this document, researchers, scientists, and drug development professionals can confidently

verify the structure and purity of this important chemical entity, ensuring the integrity and

reproducibility of their scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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